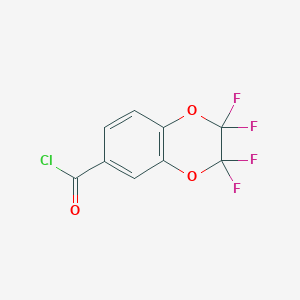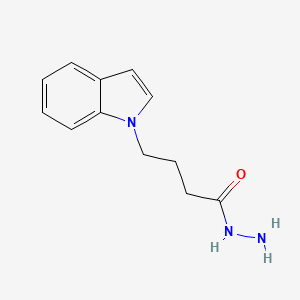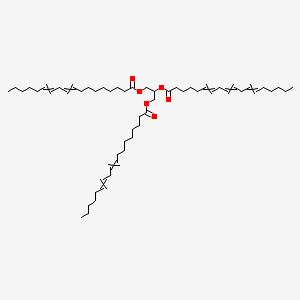
(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate is a complex organic compound characterized by multiple unsaturated fatty acid chains esterified to a glycerol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate typically involves the esterification of glycerol with three different unsaturated fatty acids: octadeca-9,12-dienoic acid, octadeca-6,9,12-trienoic acid, and octadeca-9,12-dienoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes as biocatalysts can also be explored to achieve a more environmentally friendly synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid chains can be oxidized to form epoxides or hydroperoxides.
Reduction: The double bonds in the fatty acid chains can be reduced to form saturated fatty acids.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated fatty acid esters.
Substitution: Amides, different esters.
Scientific Research Applications
(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in cell membrane structure and function due to its unsaturated fatty acid content.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of biodegradable lubricants and surfactants.
Mechanism of Action
The biological effects of (3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate are primarily attributed to its unsaturated fatty acid chains. These chains can interact with cell membranes, modulating their fluidity and permeability. The compound may also act as a precursor to bioactive lipid mediators that participate in signaling pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- (3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-trienoate
- (3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-tetraenoate
Uniqueness
(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate is unique due to its specific combination of unsaturated fatty acid chains, which confer distinct physicochemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C57H96O6 |
|---|---|
Molecular Weight |
877.4 g/mol |
IUPAC Name |
(3-octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate |
InChI |
InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,36,39,54H,4-15,22-24,31-35,37-38,40-53H2,1-3H3 |
InChI Key |
AODZAXDQVIGGDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


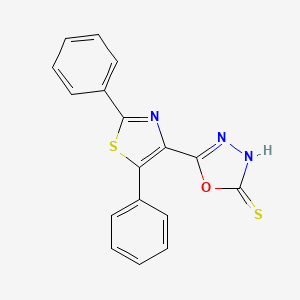


![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)
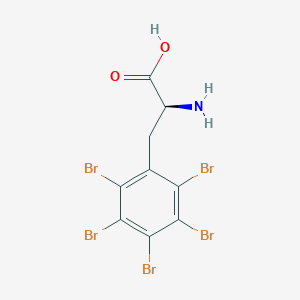
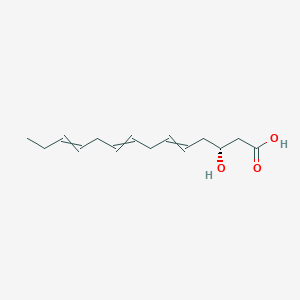
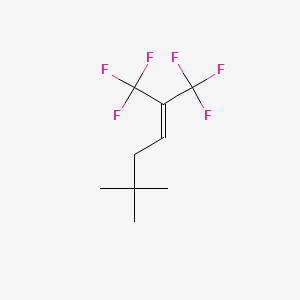
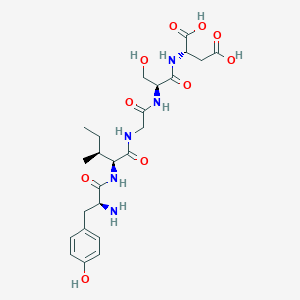
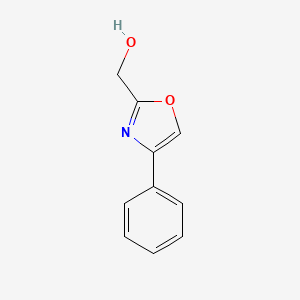
![4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B12560703.png)
![N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea](/img/structure/B12560718.png)
![(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea](/img/structure/B12560720.png)
